
N-(3-acetamidophenyl)-1-tosylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetamidophenyl)-1-tosylpiperidine-4-carboxamide, commonly known as AT-121, is a novel chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent for pain management and opioid addiction. AT-121 is a dual-acting compound that acts as both a mu-opioid receptor agonist and a nociceptin receptor antagonist, making it a promising alternative to traditional opioids that are highly addictive and have significant side effects.
Mecanismo De Acción
AT-121 acts as a mu-opioid receptor agonist, which means that it binds to and activates the mu-opioid receptor in the brain and spinal cord. This results in the activation of the body's natural pain relief system, which reduces the perception of pain. Additionally, AT-121 acts as a nociceptin receptor antagonist, which means that it blocks the activity of nociceptin, a neuropeptide that is involved in pain modulation.
Biochemical and Physiological Effects:
AT-121 has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its pain-relieving effects, AT-121 has been shown to have antidepressant effects, as well as the ability to reduce anxiety and improve mood. Additionally, AT-121 has been shown to have a lower potential for abuse and addiction compared to traditional opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of AT-121 for lab experiments is its dual-acting mechanism of action, which allows researchers to study both the mu-opioid receptor and the nociceptin receptor simultaneously. Additionally, AT-121 has been shown to have a lower potential for abuse and addiction compared to traditional opioids, which makes it a safer alternative for lab experiments. However, one limitation of AT-121 is that it is a relatively new compound, and more research is needed to fully understand its pharmacological effects and potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on AT-121. One area of focus could be on further understanding the biochemical and physiological effects of AT-121, particularly in relation to its potential as a therapeutic agent for depression and anxiety. Additionally, more research is needed to fully understand the mechanism of action of AT-121 and how it interacts with the mu-opioid receptor and the nociceptin receptor. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of AT-121 in humans, particularly in relation to its potential as a treatment for pain management and opioid addiction.
Métodos De Síntesis
The synthesis of AT-121 involves the reaction of 3-acetamidophenylboronic acid with 1-tosylpiperidine-4-carboxylic acid in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure AT-121.
Aplicaciones Científicas De Investigación
AT-121 has been extensively studied in preclinical models, and the results have shown promising potential as a therapeutic agent for pain management and opioid addiction. In a study published in the journal Science Translational Medicine, researchers found that AT-121 was effective in reducing pain in mice without causing the same level of respiratory depression and addiction potential as traditional opioids.
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-15-6-8-20(9-7-15)29(27,28)24-12-10-17(11-13-24)21(26)23-19-5-3-4-18(14-19)22-16(2)25/h3-9,14,17H,10-13H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHWIDVSNAOGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
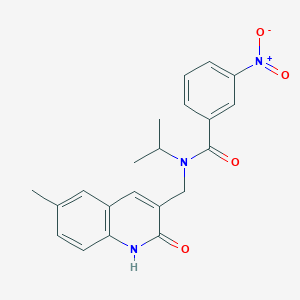


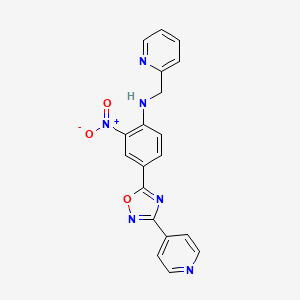
![3-chloro-N-(5-{[(furan-2-yl)methyl]sulfamoyl}-2-methoxyphenyl)benzamide](/img/structure/B7691898.png)
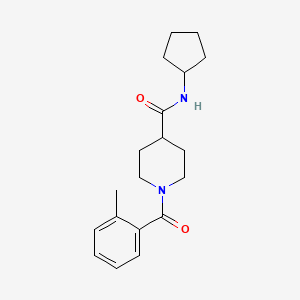


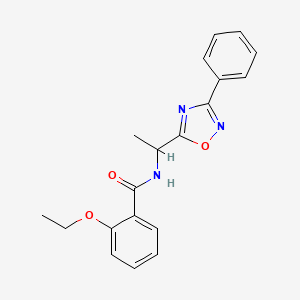
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7691930.png)
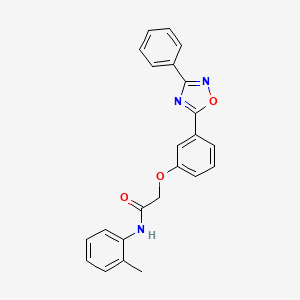

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7691968.png)

